molecular formula C11H12Cl2N2S B2723672 2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride CAS No. 88594-57-4

2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride

Cat. No.: B2723672
CAS No.: 88594-57-4
M. Wt: 275.19
InChI Key: FGQLOZYLEYBONR-UHFFFAOYSA-N
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Description

2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride is a heterocyclic compound that contains two pyridine rings connected by a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride typically involves the reaction of pyridine-2-thiol with pyridine-2-carbaldehyde in the presence of a base. The reaction proceeds through the formation of a thioether linkage between the two pyridine rings. The product is then purified and converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine rings can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioether linkage and pyridine rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)thiazole
  • 2-(Pyridin-2-yl)imidazole
  • 2-(Pyridin-2-yl)pyrazole

Uniqueness

2-((Pyridin-2-ylmethyl)thio)pyridine dihydrochloride is unique due to its thioether linkage, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications.

Properties

IUPAC Name

2-(pyridin-2-ylmethylsulfanyl)pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S.2ClH/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11;;/h1-8H,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQLOZYLEYBONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=CC=CC=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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